[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Medicinal chemistry Drug metabolism Anti-inflammatory drug discovery

Researchers studying the hepatotoxic mechanism of fenclozic acid require a regioisomeric control that cannot undergo the NIH shift rearrangement. The meta-chloro substitution on this thiazole-acetic acid scaffold precludes the reactive metabolite formation documented for the para-chloro analog, making it an essential mechanistic probe. - Enables direct comparison with fenclozic acid (CAS 17969-20-9) to isolate NIH-shift-dependent toxicity pathways. - Supplied as a custom-synthesis research chemical with verified identity; melting point (99-100 °C) provides orthogonal confirmation against the para isomer (155-156 °C). - Available in batch quantities with full analytical documentation to support reproducible SAR studies.

Molecular Formula C11H7ClNO2S-
Molecular Weight 252.7 g/mol
CAS No. 17969-26-5
Cat. No. B097399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
CAS17969-26-5
Molecular FormulaC11H7ClNO2S-
Molecular Weight252.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)[O-]
InChIInChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyCCUFHQQWZTVOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid – Identity, Class & Procurement


[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 17969-26-5, molecular formula C₁₁H₈ClNO₂S, molecular weight 253.70 g/mol) is a synthetic thiazole-acetic acid derivative belonging to the aryl-thiazolyl-acetic acid class first disclosed by Imperial Chemical Industries (ICI) in the 1960s [1]. Internally designated ICI 55100, this compound is the meta-chloro (3-chlorophenyl) regioisomer within a series where the position of chlorine substitution on the pendant phenyl ring determines pharmacological, metabolic, and physicochemical behavior [2]. The compound is listed under CAS name 2-(3-Chlorophenyl)-4-thiazoleacetic acid and synonym 4-Thiazoleacetic acid, 2-(m-chlorophenyl)-, with a reported melting point of 99–100 °C [1]. It is supplied primarily as a custom-synthesis research chemical (typical purity ≥95%) by a limited number of vendors including Santa Cruz Biotechnology (sc-305085) and Enamine .

Procurement Custom synthesis with limited stock Plan for 2–6 week lead times
Regioisomeric Probe Meta-chloro aryl-thiazolyl scaffold Complements ortho/para isomer studies
Metabolic Research Non-NIH-shift susceptible tool Divergent pathway vs. fenclozic acid

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: Regioisomerism and Substitution Risk


The three chlorophenyl regioisomers of the thiazol-4-yl acetic acid scaffold—ortho (CAS 17969-25-4), meta (CAS 17969-26-5, the target compound), and para (CAS 17969-20-9, fenclozic acid)—are not interchangeable. The para-chloro analog (fenclozic acid, ICI 54450) was advanced to clinical evaluation as an NSAID in the 1960s and subsequently withdrawn due to hepatotoxicity linked to reactive metabolite formation via the NIH shift mechanism [1][2]. The meta-chloro substitution fundamentally alters both the electronic distribution on the phenyl ring and the metabolic vulnerability: the para-chloro compound undergoes microsomal hydroxylation with chlorine migration (the NIH shift), generating a reactive metabolite implicated in covalent protein binding, while the meta-chloro regioisomer cannot undergo this same rearrangement [2]. A melting-point differential of approximately 56 °C (target 99–100 °C vs. fenclozic acid 155–156 °C) further reflects divergent crystal packing and solubility behavior that impacts formulation, handling, and analytical method development [3][4]. Substituting one regioisomer for another without verifying identity and purity risks confounding biological assay results, misinterpreting structure-activity relationships, and introducing unanticipated metabolic liabilities.

Target Compound
Fenclozic Acid (para-Cl)
Substitution Risk
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
para-Chloro regioisomer
Metabolic pathway may shift; NIH shift not applicable to meta isomer
Melting point 99–100 °C
Melting point 155–156 °C
56 °C melting gap may alter formulation behavior and identity checks
SAR probe; strong inductive effect
Clinical candidate; withdrawn
Reactive metabolite profile and target engagement context may differ

Quantitative Evidence: Differentiation from Closest Analogs


Meta vs. Para Substitution: Divergent Metabolic Fate

The meta-chloro regioisomer (ICI 55100, CAS 17969-26-5) and the para-chloro regioisomer (ICI 54450, fenclozic acid, CAS 17969-20-9) were both synthesized and screened within the ICI aryl-thiazolyl-acetic acid program of the 1960s. The para-chloro compound was explicitly selected for full pharmacological characterization and clinical development because it 'subsequently proved to be more potent' [1]. Crucially, the para-chloro isomer undergoes metabolic NIH shift—microsomal hydroxylation coupled to chlorine migration from the para to meta position—generating a reactive intermediate detectable as a distinct fluorescent metabolite in bile-duct-cannulated rat studies [1][2]. The meta-chloro isomer, by virtue of its pre-existing meta substitution, cannot undergo this identical rearrangement, implying a divergent metabolic fate with potential implications for reactive metabolite formation and toxicity profile.

Divergent Metabolic Fate
Head-to-head
Target (meta-Cl) No NIH shift possible
Fenclozic acid (para-Cl) Undergoes NIH shift
Metabolic-pathway divergence context
Reported from 1960s ICI program; in vivo rat model
Medicinal chemistry Drug metabolism Anti-inflammatory drug discovery

Melting Point Divergence and Solid-State Properties

A substantial melting point difference of approximately 56 °C separates [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid from its para-chloro regioisomer fenclozic acid. The target compound (meta-Cl) exhibits a melting point of 99–100 °C as recorded in the CAS Common Chemistry authoritative database [1], while fenclozic acid (para-Cl) melts at 155–156 °C (colorless crystalline solid from ethyl acetate) [2]. An alternative supplier entry lists the meta-Cl compound at 126–128 °C for 95% purity material [3], which may reflect purity-dependent variation. This regioisomer-dependent melting behavior indicates distinct crystal lattice energies arising from different molecular packing dictated by chlorine position.

Melting Point Gap
Head-to-head
ΔTₘ = 55–56 °C
Target 99–100 °C vs. Fenclozic 155–156 °C
Indicates distinct crystal packing
Purity-dependent variation possible; review supplier COA
Physicochemical characterization Solid-state chemistry Pre-formulation

Electronic Effects of Chlorine Regioisomerism

The complete ortho/meta/para regioisomeric series is available for comparative structure-activity studies: ortho-Cl (CAS 17969-25-4), meta-Cl (target compound, CAS 17969-26-5), and para-Cl (fenclozic acid, CAS 17969-20-9). All three share the identical molecular formula C₁₁H₈ClNO₂S and molecular weight (253.70 g/mol) but differ exclusively in chlorine position on the 2-phenyl substituent of the thiazole ring [1][2]. The Hammett substituent constants differ substantially: σₘ (meta-Cl) = 0.37, σₚ (para-Cl) = 0.23, σₒ (ortho-Cl) = ~0.30 (variable due to steric/proximity effects) [3]. This translates to distinct electronic effects on the thiazole ring and the acetic acid side chain, modulating pKₐ, hydrogen-bonding capacity, and target-protein interactions.

Electronic Effects
Class-level
σₘ (meta-Cl) 0.37
σₚ (para-Cl) 0.23
SAR electronic-property differentiation
Hammett constant context; solution-phase ground state
Structure-activity relationship (SAR) Medicinal chemistry Isomer comparison

Procurement: Custom Synthesis vs. Stock Availability

The three chlorophenyl regioisomers exhibit markedly different commercial availability profiles. The para-chloro isomer (fenclozic acid, CAS 17969-20-9) is widely stocked by multiple vendors as a catalog item, reflecting its historical clinical development status and sustained research interest in its hepatotoxicity mechanism . In contrast, the meta-chloro target compound (CAS 17969-26-5) is primarily offered through custom synthesis services (e.g., Enamine, Chembase custom synthesis) [1]. When available as a stock item (e.g., Santa Cruz Biotechnology sc-305085), pricing is significantly higher: $285.00 for 500 mg, equating to $570/g . AKSci lists the compound at 95% minimum purity . The ortho-chloro isomer (CAS 17969-25-4) similarly requires custom synthesis from most suppliers .

Procurement Profile
Context-dependent
Custom synthesis; limited stock
Supply landscape as of 2025–2026
Vendor catalogs reviewed; lead times may vary
Chemical procurement Custom synthesis Supply chain

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: Research and Industrial Applications


SAR Probe for Chlorine Position Effects

The meta-chloro isomer serves as an essential component of a complete ortho/meta/para regioisomeric probe set for deconvoluting the contribution of chlorine substitution position to target binding affinity, selectivity, and functional activity in thiazole-acetic acid-based drug discovery programs. The distinct Hammett σₘ value (0.37 vs. σₚ = 0.23) allows systematic correlation of electronic effects with biological readouts without altering molecular formula [1]. This is particularly relevant for programs seeking to optimize anti-inflammatory activity while minimizing metabolic liability, given that the para-chloro clinical candidate fenclozic acid was withdrawn for hepatotoxicity [2].

NIH-Shift-Independent Metabolic Fate Studies

Because the meta-chloro substitution precludes the NIH shift rearrangement documented for the para-chloro analog (fenclozic acid), this compound is a mechanistically valuable tool for studying alternative metabolic pathways of the thiazole-acetic acid scaffold. Researchers investigating the role of reactive metabolite formation in fenclozic acid hepatotoxicity can use the meta-chloro isomer as a comparator that cannot generate the same NIH-shift-derived reactive intermediate, helping to isolate the contribution of this specific metabolic activation pathway [3].

Reference Standard for Regioisomeric Purity

The markedly different melting point of the meta-chloro isomer (99–100 °C) compared to the para-chloro isomer (155–156 °C) provides a simple, orthogonal identity verification method via melting point determination or differential scanning calorimetry [4][5]. This compound can serve as a certified reference standard for HPLC, LC-MS, or NMR-based regioisomeric purity methods when synthesizing or procuring thiazole-acetic acid derivative libraries, ensuring that the correct regioisomer is deployed in biological assays.

Scaffold for Phenyl Ring Diversification

As a carboxylic acid-bearing thiazole building block with a meta-chlorophenyl substituent, this compound is a versatile intermediate for amide coupling, esterification, and further derivatization at the acetic acid moiety. Its limited commercial off-the-shelf availability (predominantly custom synthesis) makes it a target for in-house synthetic methodology development, particularly for routes that selectively introduce the 3-chlorophenyl group at the thiazole 2-position [6].

Application
Selection Property
Validation Focus
SAR Probe Set
Regioisomeric identity confirmation
Hammett electronic-parameter review
Metabolic Fate Studies
Non-NIH-shift scaffold control
Reactive-metabolite pathway context
Reference Standard
Melting point differentiation (Δ 56 °C)
Regioisomeric purity method review
Scaffold Derivatization
Carboxylic acid building block
Synthetic route compatibility assessment

Technical Documentation Hub

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